Home > Products > Screening Compounds P58293 > 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide -

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Catalog Number: EVT-4440592
CAS Number:
Molecular Formula: C12H10N6O3S
Molecular Weight: 318.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is a potent and selective Rho kinase (ROCK) inhibitor with an IC50 value of 1.6 nM for human ROCK1. [ [] ] It demonstrated over 30-fold selectivity against other serine/threonine kinases. [ [] ] GSK269962A exhibited anti-inflammatory activity by blocking the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated monocytes. [ [] ] It also induced vasorelaxation in preconstricted rat aorta (IC50 = 35 nM) and effectively reduced systemic blood pressure in spontaneously hypertensive rats. [ [] ]

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is another potent aminofurazan-based ROCK inhibitor with an IC50 value of 5.6 nM against human ROCK1. [ [] ] Similar to GSK269962A, it displayed anti-inflammatory and vasodilatory activities, reducing blood pressure in both spontaneously hypertensive and DOCA salt-induced hypertensive rats. [ [] ]

6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (Compound 1)

Compound Description: This compound is a potent inhibitor of GSTP1-1, a glutathione S-transferase that can inhibit apoptosis by binding to JNK1 and TRAF2. [ [] ] Compound 1 exhibits antitumor activity, and its benzoyl ester (Compound 3) demonstrates a different interaction mode with GSTP1-1 and negligible reactivity with GSH. [ [] ]

N-(6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexyl)benzamide (Compound 4)

Compound Description: Developed to improve the metabolic stability of Compound 3 (benzoyl ester of Compound 1), this benzamide derivative showed stability against human liver microsomal carboxylesterases. [ [] ] It retained the ability to disrupt the interaction between GSTP1-1 and TRAF2, irrespective of GSH levels. [ [] ] Moreover, Compound 4 exhibited higher stability in the presence of GSH and greater cytotoxicity towards cultured A375 melanoma cells compared to Compound 1 and its analog, Compound 2. [ [] ]

N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (Compound 13)

Compound Description: Compound 13 is a novel NMDA receptor antagonist exhibiting micromolar potency at the NR1/NR2A receptor, while being inactive at the NR2B-containing receptor (up to 50 μM). [ [] ] It displayed selectivity for the NR1/NR2A receptor over the NR1/NR2B receptor. [ [] ] The inhibitory effects of Compound 13 could be overcome by the addition of 1 mM glycine but not by 1 mM l-glutamate. [ [] ] It also showed greater displacement of a glutamate site antagonist ([3H]CGP 39653) compared to a glycine site antagonist ([3H]MDL 105,519) in rat brain cortex binding assays. [ [] ]

2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide (Compound 1)

Compound Description: This compound is a selective five-lipoxygenase activity protein (FLAP) inhibitor with promising pharmacokinetic properties. [ [] ] It was labeled with carbon-14 and deuterium for further research. [ [] ]

N-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 14)

Compound Description: Compound 14 is a cyclooxygenase-2 (COX-2)-specific fluorescent cancer biomarker. [ [] ] It demonstrated potent COX-2 inhibitory activity (IC50 = 0.19 μM) and a high COX-2 selectivity index (SI = 443.6). [ [] ] It was identified as a potential biomarker for fluorescence imaging of COX-2-expressing cancers, specifically tested on a human colon cancer cell line (HCA-7). [ [] ]

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (Compound 5)

Compound Description: Compound 5 exhibited selective cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 0.56 ± 0.03 μM and 260-fold selectivity. [ [] ]

(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (Compound 6)

Compound Description: Similar to Compound 5, Compound 6 also displayed selective cytotoxicity against the MCF-7 breast cancer cell line, achieving a GI50 of 0.127 ± 0.04 μM. [ [] ] It exhibited potent activity against various drug-resistant breast carcinoma cell lines, including MDAMB468, T47D, ZR-75-1, SKBR3, and BT474, with potencies ranging from 10 to 206 nM. [ [] ]

N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

Compound Description: This compound effectively inhibited the SARS-CoV-2 main protease 3CLpro with an IC50 of 38 ± 3 μM. [ [] ] It contains a quinoxaline structure, which is a novel structural motif for 3CLpro inhibitors. [ [] ]

Properties

Product Name

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide

Molecular Formula

C12H10N6O3S

Molecular Weight

318.31 g/mol

InChI

InChI=1S/C12H10N6O3S/c19-8-3-4-13-12(15-8)22-7-9(20)14-10-11(17-21-16-10)18-5-1-2-6-18/h1-6H,7H2,(H,13,15,19)(H,14,16,20)

InChI Key

GHYJKBRFSCJUML-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NC=CC(=O)N3

Canonical SMILES

C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NC=CC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.